Naphthol Blue Black

Catalog No.
S823345
CAS No.
1064-48-8
M.F
C22H16N6NaO9S2
M. Wt
595.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthol Blue Black

CAS Number

1064-48-8

Product Name

Naphthol Blue Black

IUPAC Name

disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate

Molecular Formula

C22H16N6NaO9S2

Molecular Weight

595.5 g/mol

InChI

InChI=1S/C22H16N6O9S2.Na/c23-19-18-12(11-17(39(35,36)37)21(22(18)29)27-24-13-4-2-1-3-5-13)10-16(38(32,33)34)20(19)26-25-14-6-8-15(9-7-14)28(30)31;/h1-11,29H,23H2,(H,32,33,34)(H,35,36,37);

InChI Key

UIDOLCABIFYUEJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)[N+](=O)[O-])N)O.[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)[N+](=O)[O-])N)O.[Na]

Protein Staining in Electrophoresis Techniques

Naphthol Blue Black finds a valuable application in scientific research for staining proteins separated through gel electrophoresis techniques. These techniques, such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blotting, are crucial for analyzing protein size, abundance, and post-translational modifications []. After proteins are separated by electrophoresis, the gel is stained with Naphthol Blue Black to visualize all the proteins present. This allows researchers to ensure proper protein separation and identify proteins of interest based on their size compared to marker proteins [].

While Naphthol Blue Black is a less sensitive stain compared to some others, it offers the advantage of staining all proteins, regardless of their specific properties []. This makes it a versatile tool for initial protein visualization after electrophoresis.

Naphthol Blue Black as a Lymph Node Imaging Agent

Another interesting application of Naphthol Blue Black in scientific research lies in its use as a lymph node imaging agent. The sentinel lymph node (SLN) is the first lymph node to receive drainage from a tumor site. Identifying the SLN is crucial for cancer staging and treatment decisions []. Traditionally, blue dyes have been used to visualize the SLN during surgery. However, these dyes have limitations as they are not visible under the skin or deeper tissues [].

Naphthol Blue Black is a synthetic azo dye, primarily used in various applications such as textile dyeing, biological staining, and as a pH indicator. Its chemical structure is characterized by the formula C22H14N6O9S22Na\text{C}_{22}\text{H}_{14}\text{N}_{6}\text{O}_{9}\text{S}_{2}\cdot 2\text{Na}, indicating that it contains multiple functional groups including sulfonic acid and azo groups. This compound is known for its deep blue color and is often used in histological studies and microscopy due to its ability to bind to proteins and other biological macromolecules .

As mentioned previously, Naphthol Blue Black stains proteins through a combination of ionic and hydrophobic interactions. The negatively charged sulfonate groups in the dye molecule interact with the positively charged amino groups of proteins, while the hydrophobic portions of the dye molecule interact with hydrophobic regions of the protein structure []. This allows the dye to selectively bind to proteins without affecting their functionality.

Naphthol Blue Black may cause irritation to the skin, eyes, and respiratory system []. Standard laboratory safety protocols for handling chemicals should be followed when working with this compound. Specific data on toxicity is not readily available and should be consulted from the Safety Data Sheet (SDS) provided by the supplier.

, particularly oxidation and reduction processes. For instance, it can be oxidized electrochemically using methods such as anodic oxidation with electro-generated hydrogen peroxide, which facilitates its degradation in aqueous solutions . Additionally, Naphthol Blue Black can participate in sonochemical degradation, where ultrasonic waves induce

Naphthol Blue Black can be synthesized through various methods. One common approach involves the diazotization of an aromatic amine followed by coupling with naphthol derivatives. This process typically includes:

  • Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
  • Coupling Reaction: The diazonium salt is then reacted with naphthol or its derivatives under alkaline conditions to form the azo compound.
  • Purification: The resulting product is purified through recrystallization or other separation techniques to obtain high-purity Naphthol Blue Black .

Naphthol Blue Black has a wide range of applications across different fields:

  • Textile Industry: Used extensively as a dye for fabrics due to its vibrant color and stability.
  • Biological Staining: Employed in histology for staining tissues and cells for microscopic examination.
  • pH Indicator: Acts as an acid-base indicator owing to its color change properties at different pH levels.
  • Environmental Monitoring: Utilized in studies involving the degradation of azo dyes in wastewater treatment processes .

Studies on the interactions of Naphthol Blue Black focus on its degradation pathways and interactions with various substances in solution. For instance, electrochemical methods have been explored for its removal from wastewater, revealing that the presence of supporting electrolytes can significantly influence the efficiency of degradation processes . Additionally, research indicates that Naphthol Blue Black can interact with mineral ions during sonochemical degradation, affecting its breakdown efficiency .

Several compounds share structural similarities with Naphthol Blue Black, particularly within the class of azo dyes. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
Acid Black 1C22H14N6O9S\text{C}_{22}\text{H}_{14}\text{N}_{6}\text{O}_{9}\text{S}Similar structure but different application scope
Acid Blue 25C18H16N4Na2O8\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{Na}_{2}\text{O}_{8}Primarily used for food coloring
Reactive Black 5C22H16N4Na2O10\text{C}_{22}\text{H}_{16}\text{N}_{4}\text{Na}_{2}\text{O}_{10}Known for high reactivity and fixation on fibers
Direct Black 38C20H14N4Na2O8\text{C}_{20}\text{H}_{14}\text{N}_{4}\text{Na}_{2}\text{O}_{8}Used mainly in paper and leather industries

Uniqueness of Naphthol Blue Black

Naphthol Blue Black stands out due to its specific applications in biological staining and environmental monitoring. Its ability to interact effectively with proteins makes it particularly useful in histological applications compared to other azo dyes that may not have the same affinity for biological macromolecules.

Primary Nomenclature and Synonyms

The primary chemical designation "Naphthol Blue Black" serves as the most widely recognized common name for this compound in scientific and commercial contexts [1]. This nomenclature reflects both its naphthalene-based chemical structure and its characteristic black coloration properties [7]. The compound maintains numerous alternative designations that vary depending on specific industrial applications and regional usage patterns [2].

Table 1: Primary Nomenclature and Synonyms

TypeNameUsage Context
Primary NameNaphthol Blue BlackGeneral chemical nomenclature
Trade NameAcid Black 1Colour Index designation
Alternative NameAmido Black 10BLaboratory staining applications
Alternative NameBuffalo Black NBRCommercial dye trade name
Alternative NameAniline Blue BlackTextile industry designation
Commercial NameErio Black HACommercial formulation name
Technical NameAcid Blue BlackIndustrial dyeing applications
Technical NameNaphthalene Black 12BTextile manufacturing designation
Technical NameNaphthylamine Black 10BHistorical commercial name
Technical NameD and C Black Number 1Former FDA cosmetic designation (delisted)

The designation "Acid Black 1" represents the standardized Colour Index International nomenclature for this compound, reflecting its classification within the acid dye category [8]. This systematic naming convention facilitates international trade and regulatory compliance across different jurisdictions [9]. The alternative name "Amido Black 10B" specifically relates to its application in protein staining procedures within biochemical and molecular biology laboratories [10].

Historical designations such as "D and C Black Number 1" indicate previous regulatory approval for cosmetic applications, though this designation has since been delisted by regulatory authorities [15]. Commercial trade names like "Buffalo Black NBR" and "Erio Black HA" represent specific formulations or grades marketed by different manufacturers [1] [4].

Chemical Abstracts Service Registry Information

The Chemical Abstracts Service Registry provides comprehensive identification data for Naphthol Blue Black through multiple standardized indexing systems [1]. The primary CAS Registry Number 1064-48-8 serves as the definitive chemical identifier for this compound across international databases and regulatory frameworks [2]. This numerical designation ensures unambiguous identification regardless of nomenclature variations or linguistic differences [12].

Table 2: Chemical Abstracts Service Registry Information

Registry ComponentValueRegistry System
CAS Registry Number1064-48-8Chemical Abstracts Service
Molecular FormulaC22H14N6Na2O9S2Chemical Abstracts Service
Molecular Weight616.49 g/molChemical Abstracts Service
EINECS Number213-903-1European Inventory of Existing Commercial Chemical Substances
MDL NumberMFCD00004017Molecular Design Limited
Beilstein/Reaxys Number5374263Beilstein Institute for Organic Chemistry
FDA UNIISZT789770MUnited States Food and Drug Administration
RTECS NumberQJ6196000Registry of Toxic Effects of Chemical Substances

The molecular formula C22H14N6Na2O9S2 indicates the presence of twenty-two carbon atoms, fourteen hydrogen atoms, six nitrogen atoms, two sodium atoms, nine oxygen atoms, and two sulfur atoms within the complete molecular structure [5]. The calculated molecular weight of 616.49 grams per mole reflects the substantial molecular mass characteristic of complex organic dyes [6].

The European Inventory of Existing Commercial Chemical Substances number 213-903-1 confirms the compound's recognition within European Union chemical regulations [12]. The Molecular Design Limited number MFCD00004017 provides additional database cross-referencing capabilities for research and commercial applications [5].

International Naming Conventions and Classifications

International chemical nomenclature systems provide standardized approaches for identifying Naphthol Blue Black across different scientific and regulatory frameworks [16]. The International Union of Pure and Applied Chemistry systematic naming conventions offer the most precise chemical descriptions based on structural characteristics [1]. These systematic names enable unambiguous communication of chemical structure and composition among international scientific communities [23].

Table 3: International Naming Conventions and Classifications

Naming SystemDesignationAuthority/Organization
IUPAC Systematic Namedisodium 4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-[(phenyl)diazenyl]naphthalene-2,7-disulfonateInternational Union of Pure and Applied Chemistry
IUPAC Systematic Name (Alternative)disodium (6Z)-4-amino-3-(4-nitrophenyl)diazenyl-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonateInternational Union of Pure and Applied Chemistry
Chemical Abstracts Index Name2,7-naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-(phenylazo)-, disodium saltChemical Abstracts Service
Colour Index InternationalCI 20470Society of Dyers and Colourists/American Association of Textile Chemists and Colorists
InChI Identifier1S/C22H16N6O9S2.2Na/c23-19-18-12(11-17(39(35,36)37)21(22(18)29)27-24-13-4-2-1-3-5-13)10-16(38(32,33)34)20(19)26-25-14-6-8-15(9-7-14)28(30)31;;/h1-11,29H,23H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2/b26-25+,27-24+;;International Union of Pure and Applied Chemistry
InChI KeyAOMZHDJXSYHPKS-DROYEMJCSA-LInternational Union of Pure and Applied Chemistry
SMILES Notation[Na+].[Na+].Nc1c(\N=N\c2ccc(cc2)N+=O)c(cc3cc(c(\N=N\c4ccccc4)c(O)c13)S([O-])(=O)=O)S([O-])(=O)=ODaylight Chemical Information Systems
European Chemicals Agency ClassificationEC Number 213-903-1European Chemicals Agency
INCI Cosmetic NameCI 20470International Nomenclature of Cosmetic Ingredients

The International Union of Pure and Applied Chemistry systematic name "disodium 4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-[(phenyl)diazenyl]naphthalene-2,7-disulfonate" provides complete structural information including substitution patterns and ionic composition [5]. This systematic approach enables precise identification of stereochemistry and functional group positioning within the molecular framework [1].

The Colour Index International designation CI 20470 represents the standardized international classification for this dye compound within the global colorant industry [14]. This numerical classification system facilitates international trade, quality control, and regulatory compliance across different national jurisdictions [16].

The International Chemical Identifier and its corresponding key provide machine-readable representations of the molecular structure suitable for database searches and computational chemistry applications [2] [5]. The Simplified Molecular Input Line Entry System notation offers a linear text representation of the complete molecular structure including stereochemical information [6].

Naphthol Blue Black, classified as a disazo dye compound, possesses the molecular formula C₂₂H₁₄N₆Na₂O₉S₂ in its disodium salt form, with a corresponding molecular weight of 616.49 g/mol [1] [2] [3]. The parent acid form exhibits the molecular formula C₂₂H₁₆N₆O₉S₂ with a molecular weight of 570.51 g/mol [4]. This substantial molecular mass reflects the complex polycyclic structure incorporating multiple functional groups and aromatic systems essential for the compound's chromophoric properties.

The Chemical Abstracts Service registry number 1064-48-8 uniquely identifies this compound [1] [2] [4] [3], facilitating its recognition across scientific databases and regulatory frameworks. The International Union of Pure and Applied Chemistry nomenclature designates this substance as disodium 4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-[phenyldiazenyl]naphthalene-2,7-disulfonate [1], providing a systematic description of its structural components and substitution patterns.

PropertyValueReference
Molecular Formula (disodium salt)C₂₂H₁₄N₆Na₂O₉S₂ [1] [2] [3]
Molecular Formula (acid form)C₂₂H₁₆N₆O₉S₂ [4]
Molecular Weight (disodium salt)616.49 g/mol [1] [2] [3]
Molecular Weight (acid form)570.51 g/mol [4]
CAS Registry Number1064-48-8 [1] [2] [4] [3]

Structural Formula and Configuration

The structural architecture of Naphthol Blue Black consists of a central naphthalene core bearing two azo linkages that connect to separate aromatic systems, creating an extended conjugated framework. The naphthalene ring system serves as the primary scaffold, with substitutions occurring at positions 2, 3, 4, 5, 6, and 7 [1] [5]. This arrangement establishes a planar molecular geometry conducive to extensive π-electron delocalization throughout the aromatic network.

The compound exhibits a disazo configuration, characterized by two distinct azo bridges (-N=N-) that connect the central naphthalene unit to terminal aromatic rings [6] [7]. One azo linkage couples the naphthalene system to a nitro-substituted benzene ring, while the second azo bridge connects to an unsubstituted phenyl group [1]. This asymmetric arrangement contributes significantly to the compound's unique optical and chemical properties.

The spatial arrangement of functional groups creates specific stereochemical relationships within the molecule. The amino group at position 4 and the hydroxyl group at position 5 of the naphthalene ring maintain an ortho relationship, facilitating potential intramolecular hydrogen bonding interactions [1] [8]. The sulfonic acid groups positioned at carbons 2 and 7 adopt a para-like relationship relative to the naphthalene core, optimizing charge distribution and water solubility characteristics.

Functional Group Analysis

Naphthol Blue Black incorporates six distinct functional group types that collectively determine its chemical behavior, physical properties, and biological activity. Each functional group contributes specific electronic effects and molecular interactions that influence the overall stability and reactivity of the compound.

Primary Amine Group (-NH₂)

The primary amine functionality located at position 4 of the naphthalene ring represents a crucial electron-donating substituent [9] [10]. This amino group exhibits characteristic basic properties due to the lone pair of electrons on the nitrogen atom, which can accept protons or participate in nucleophilic reactions [11] [12]. However, the aromatic attachment significantly reduces the basicity compared to aliphatic amines due to resonance delocalization of the nitrogen lone pair into the aromatic π-system [9] [8].

The electron-donating nature of the amine group through resonance (+M effect) enhances the electron density of the aromatic system, particularly at the ortho and para positions relative to the amine substitution [9]. This electronic influence contributes to the stabilization of the overall molecular structure and affects the chromophoric properties of the dye.

Azo Linkages (-N=N-)

The two azo functional groups constitute the primary chromophoric elements responsible for the characteristic blue-black coloration of the compound [13] [14]. Each azo linkage consists of a nitrogen-nitrogen double bond with sp² hybridized nitrogen atoms [14] [15]. The bond length of azo groups typically measures approximately 1.24-1.26 Å, intermediate between single and triple nitrogen-nitrogen bonds [15].

The azo groups facilitate extensive π-electron delocalization across the entire molecular framework, creating a conjugated system that absorbs visible light in the 617-620 nm range [2] [16]. This extended conjugation lowers the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital, enabling visible light absorption and resulting in the observed coloration [17] [18].

Hydroxyl Group (-OH)

The phenolic hydroxyl group positioned at carbon 5 of the naphthalene ring contributes both electron-donating characteristics through resonance and hydrogen bonding capabilities [1]. This substituent can participate in intramolecular hydrogen bonding with the adjacent amino group, potentially stabilizing specific conformational arrangements [8].

The hydroxyl functionality enhances the water solubility of the compound and can undergo various chemical modifications, including esterification, etherification, and oxidation reactions. The electron-donating nature of the hydroxyl group through resonance effects further contributes to the overall electron density of the aromatic system.

Sulfonic Acid Groups (-SO₃H/-SO₃⁻)

Two sulfonic acid functionalities attached at positions 2 and 7 of the naphthalene ring provide the compound with strong acidic properties and excellent water solubility [1] [19]. In aqueous solutions, these groups exist predominantly in their deprotonated sulfonate form (-SO₃⁻), contributing negative charges that enhance ionic interactions with cationic species [19].

The sulfonic acid groups function as powerful electron-withdrawing substituents through both inductive (-I) and resonance (-M) effects [20]. This electron withdrawal stabilizes the aromatic system and influences the electronic distribution throughout the molecule, affecting both the chromophoric properties and the chemical reactivity.

Aromatic Ring Systems

The molecular structure incorporates three distinct aromatic systems: the central naphthalene core and two terminal benzene rings [1]. The naphthalene system provides the foundational aromatic stabilization through its bicyclic fused ring structure, exhibiting enhanced stability compared to individual benzene rings due to extended π-electron delocalization [21].

The aromatic rings contribute significant thermodynamic stability through aromatic stabilization energy, estimated to be substantial for polycyclic systems [22] [23]. This stability influences the compound's resistance to oxidation, thermal decomposition, and other degradative processes.

Nitro Group (-NO₂)

One terminal benzene ring bears a nitro substituent at the para position relative to the azo linkage [1]. This nitro group represents one of the strongest electron-withdrawing functional groups, exerting powerful inductive (-I) and resonance (-M) effects [20]. The electron withdrawal by the nitro group creates an electron-deficient aromatic system that readily participates in nucleophilic aromatic substitution reactions.

The nitro functionality significantly influences the electronic properties of the azo chromophore by stabilizing the excited electronic states through charge-transfer interactions [24] [20]. This electronic modulation contributes to the fine-tuning of the absorption spectrum and color characteristics.

Azo Linkage Characteristics

The azo functional groups in Naphthol Blue Black exhibit distinctive structural and electronic properties that fundamentally determine the compound's chromophoric behavior and chemical reactivity. The presence of two azo linkages classifies this compound as a disazo dye, distinguishing it from monoazo derivatives and contributing to its enhanced color intensity and stability [6] [7].

Electronic Structure and Bonding

Each azo linkage consists of a nitrogen-nitrogen double bond with both nitrogen atoms adopting sp² hybridization [14] [15]. The π-electron system of the azo group participates in extended conjugation with the attached aromatic rings, creating a delocalized electronic network that spans the entire molecular framework [6] [25]. This delocalization manifests as a series of resonance structures that distribute electron density across multiple atomic centers.

The nitrogen atoms in azo linkages possess different electronic environments depending on their connectivity to electron-donating or electron-withdrawing substituents [20]. The azo nitrogen connected to the electron-rich naphthalene system exhibits higher electron density compared to the nitrogen attached to the electron-deficient nitrobenzene moiety, creating a polarized azo bond with partial charge separation.

Geometric Isomerism

Azo compounds characteristically exhibit geometric isomerism due to the restricted rotation around the nitrogen-nitrogen double bond [15] [26]. The trans configuration represents the thermodynamically favored form under normal conditions, with the aromatic substituents positioned on opposite sides of the azo linkage [15]. However, exposure to ultraviolet radiation can induce photoisomerization to the cis form, although this process is typically reversible through thermal relaxation [15].

In Naphthol Blue Black, the two azo linkages can theoretically adopt different geometric configurations independently, potentially generating multiple stereoisomeric forms. However, the extended conjugation and steric interactions between aromatic systems tend to favor specific configurations that optimize π-orbital overlap and minimize steric hindrance.

Stability Factors

The stability of azo linkages derives from several contributing factors, including aromatic conjugation, resonance stabilization, and steric protection [13] [20]. The extensive π-electron delocalization distributes bond orders across the conjugated system, reducing the localized reactivity of individual azo bonds. This delocalization effect is particularly pronounced in Naphthol Blue Black due to the presence of multiple aromatic rings and electron-donating substituents.

Resonance structures of the azo chromophore demonstrate the electron delocalization pattern, with formal charges distributed among nitrogen atoms and aromatic carbons [27]. The electron-donating amino and hydroxyl groups on the naphthalene ring contribute electron density to the azo system, while the electron-withdrawing nitro and sulfonic acid groups provide stabilization through charge separation.

Reactivity Patterns

Despite their inherent stability, azo linkages remain susceptible to specific chemical reactions, particularly reductive cleavage and hydrolytic degradation [13] [20]. The azo bonds represent the most labile components of the molecular structure, undergoing preferential reaction under reducing conditions to yield the corresponding aromatic amines [13].

The position of electron-withdrawing groups relative to azo linkages significantly influences reactivity patterns [20]. Para and ortho substituents provide more effective resonance stabilization compared to meta substituents, creating a reactivity order of para > ortho > meta for electron-withdrawing groups adjacent to azo functionalities [20].

Resonance Structures and Stability

The electronic structure of Naphthol Blue Black exhibits extensive resonance delocalization that contributes significantly to the molecular stability and chromophoric properties. The compound can be represented by multiple canonical resonance structures that distribute electron density across the aromatic framework and azo linkages.

Naphthalene Core Resonance

The central naphthalene ring system demonstrates characteristic polycyclic aromatic hydrocarbon resonance patterns [28] [21]. Unlike benzene, which exhibits equivalent carbon-carbon bond lengths, naphthalene displays bond length alternation with some bonds measuring approximately 1.37 Å and others extending to 1.42 Å [21]. This variation reflects the localized nature of some π-electron density within the fused ring system.

The naphthalene core can be described by three primary resonance structures that involve the alternating placement of double bonds within the aromatic framework [28] [29]. These structures contribute to the overall aromatic stabilization energy, which exceeds that of two isolated benzene rings due to the additional delocalization opportunities provided by ring fusion [22] [23].

Extended Conjugation Effects

The azo linkages create extended conjugation that spans from the nitrobenzene terminus, through the central naphthalene core, to the terminal phenyl group [17] [18]. This delocalization pathway enables electron density redistribution across the entire molecular framework, generating numerous resonance contributors with varying charge distributions.

Electron-donating substituents (amino and hydroxyl groups) contribute electron density to the conjugated system, while electron-withdrawing groups (nitro and sulfonic acid functionalities) stabilize negative charge development through resonance acceptance [20]. This push-pull electronic arrangement enhances the overall stabilization and modulates the optical properties of the chromophore.

Charge Distribution Patterns

Resonance analysis reveals specific charge distribution patterns that influence the chemical reactivity and physical properties of Naphthol Blue Black. The electron-rich naphthalene system bearing amino and hydroxyl substituents tends to develop partial positive character in resonance contributors, while the nitrobenzene terminus accommodates negative charge development.

The sulfonic acid groups provide additional stabilization through their ability to delocalize negative charges, particularly in ionic resonance structures where electron density is transferred from the aromatic system to the sulfonate functionalities [30] [31]. This charge distribution contributes to the high water solubility and ionic character of the compound.

Aromatic Stabilization Energy

The overall aromatic stabilization energy of Naphthol Blue Black derives from multiple sources, including the naphthalene core stabilization, benzene ring contributions, and extended conjugation effects [22] [23]. Computational studies suggest that polycyclic aromatic systems exhibit substantial stabilization energies, often exceeding those of simple monocyclic aromatics [22].

The presence of heteroatoms (nitrogen and oxygen) within the conjugated framework introduces additional resonance pathways that can either enhance or diminish the overall aromatic character [32] [33]. The specific geometric arrangement and electronic effects of substituents determine the net contribution to molecular stability.

Tautomeric Equilibria

Naphthol Blue Black may exist in tautomeric equilibrium between different structural forms, particularly involving the hydroxyl and amino functionalities [34]. Hydrozone tautomers can form through proton transfer processes, especially in metal coordination complexes where the compound adopts alternative bonding modes [34].

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

4

Exact Mass

595.03178774 g/mol

Monoisotopic Mass

595.03178774 g/mol

Heavy Atom Count

40

Appearance

Powder

Related CAS

83006-55-7

Wikipedia

Amido black 10B
Nigrosin

Use Classification

Cosmetics -> Cosmetic colorant; Hair dyeing

Methods of Manufacturing

Abbreviated manufacturing instructions for C. I. Acid Black 1: Stir 260 kg of 4-nitroaniline with 1200 L of water and a 23% solution of 132 kg sodium nitrite for about 1/2 hr. Run this suspension into a mixture of 4000 L water, 530 L 31% hydrochloric acid, 500 kg ice, and a 23% solution of 1.2 kg sodium nitrite at no more than 10 °C. Add about 1000 kg of ice and then 2600 L of an aqueous solution of 485 kg H acid within a period of 1-2 hr with thorough stirring. Coupling is complete at the end of 3 hr. Meanwhile diazotize 165 kg of aniline in 300 L water, 1500 kg ice, and 440 L 31% hydrochloric acid by adding 124 kg of sodium nitrite as a 23% solution. This yields a volume of 3000 L. Then dissolve the monoazo dye by adding 360 L of 30% sodium hydroxide solution and cool with about 3000 kg of ice. To this run in the solution of diazotized aniline and then immediately 1800 L of 15% soda solution within 2-3 min. The volume is 22000-23000 L. After 6 hr add common salt (9.5% calculated on the volume) to cause salting out and continue stirring overnight. Filter off the precipitated dye and dry; the yield is about 1900 kg. Usually the acid coupling of 4-nitroaniline is not continued to completion, because this requires too much time. Consequently, the commercial product normally contains a small proportion of red monoazo dye, which together with the greenish black diazo dye yields the desired neutral black shade.

General Manufacturing Information

Agriculture, forestry, fishing and hunting
Miscellaneous manufacturing
C.I. Acid Black 2: ACTIVE
A CLASS OF DARK BLUE OR BLACK DYES... /NIGROSINES/
SHARK...REPELLENT DEVELOPED BY UNITED STATES NAVAL RESEARCH LABORATORY...WAS COMPOSED OF 20% COPPER ACETATE...& 80% OF A HIGHLY SOLUBLE AMMONIUM DERIVATIVE OF NIGROSINE DYE... /DERIV OF NIGROSINE/
Color additives were initially regulated in the United States under the U.S. Department of Agriculture's (USDA) Bureau of Chemistry. In 1906, the Food and Drugs Act was passed by Congress, which prohibited the use of poisonous or deleterious colors in confectionery and the coloring or staining of food to conceal damage or inferiority. In 1927, responsibility of the Food and Drugs Act was transferred to FDA. Increasing government oversight, the Federal Food, Drug, and Cosmetic Act (FFDCA) was passed in 1938 and established the three following categories for colors: FD&C: colors used in foods, drugs and cosmetics; D&C: colors used in drugs and cosmetics when in contact with mucous membranes or ingested; and Ext. D&C: colors used in products applied externally.

Dates

Last modified: 08-15-2023

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